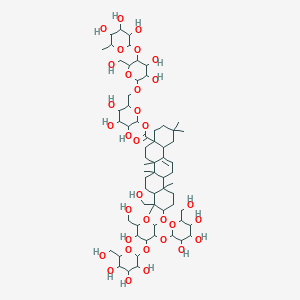
Boscalid
Vue d'ensemble
Description
Le Boscalid est un fongicide à large spectre utilisé en agriculture pour protéger les cultures des maladies fongiques. Il a été commercialisé pour la première fois par BASF en 2002 sous la marque Endura . Le composé est un amide de biphényle dérivé inhibiteur de la succinate déshydrogénase, qui est une enzyme clé de la chaîne de transport des électrons mitochondriale .
Méthodes De Préparation
La synthèse du Boscalid implique un procédé continu/semi-continu en trois étapes . La première étape est une réaction de couplage croisé de Suzuki où le 1-chloro-2-nitrobenzène est couplé à l'acide 4-chlorophénylboronique à une température de 80 °C en utilisant un mélange de solvant d'éthanol et d'eau comme milieu réactionnel avec le carbonate de sodium comme base et le tétrakis(triphénylphosphine)palladium comme catalyseur . Le produit intermédiaire, le 4'-chloro-2-nitro-1,1'-biphényle, est ensuite soumis à une réduction du groupe nitro en utilisant du borohydrure de sodium et de l'heptahydrate de sulfate de cobalt(II) . La dernière étape implique la transformation du 2-amino-4'-chloro-1,1'-biphényle en this compound par réaction avec l'acide 2-chloronicotinique .
Analyse Des Réactions Chimiques
Le Boscalid subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs courants utilisés dans ces réactions comprennent le borohydrure de sodium pour la réduction et le tétrakis(triphénylphosphine)palladium pour les réactions de couplage croisé . Les principaux produits formés à partir de ces réactions comprennent le 4'-chloro-2-nitro-1,1'-biphényle et le 2-amino-4'-chloro-1,1'-biphényle .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la synthèse et l'optimisation des fongicides . En biologie, il est utilisé pour étudier les mécanismes de résistance des agents pathogènes fongiques tels que Sclerotinia sclerotiorum . En médecine, le this compound a été étudié pour son utilisation potentielle dans le traitement de maladies telles que le glaucome . Dans l'industrie, il est largement utilisé pour protéger les cultures des maladies fongiques, augmentant ainsi la productivité agricole .
Mécanisme d'action
Le this compound agit en inhibant la succinate déshydrogénase, une enzyme qui joue un rôle crucial dans la chaîne de transport des électrons mitochondriale . En se liant au site de réduction de la quinone du complexe enzymatique, le this compound empêche l'ubiquinone de se lier, perturbant ainsi le cycle de l'acide tricarboxylique et la chaîne de transport des électrons . Cette inhibition conduit à la mort des cellules fongiques, ce qui fait du this compound un fongicide efficace .
Applications De Recherche Scientifique
Boscalid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and optimization of fungicides . In biology, it is used to study the resistance mechanisms of fungal pathogens such as Sclerotinia sclerotiorum . In medicine, this compound has been investigated for its potential use in treating diseases such as glaucoma . In industry, it is widely used to protect crops from fungal diseases, thereby increasing agricultural productivity .
Mécanisme D'action
Boscalid acts by inhibiting succinate dehydrogenase, an enzyme that plays a crucial role in the mitochondrial electron transport chain . By binding at the quinone reduction site of the enzyme complex, this compound prevents ubiquinone from binding, thereby disrupting the tricarboxylic acid cycle and electron transport chain . This inhibition leads to the death of fungal cells, making this compound an effective fungicide .
Comparaison Avec Des Composés Similaires
Le Boscalid appartient à la classe des inhibiteurs de la succinate déshydrogénase (SDHI), qui comprend également des composés tels que la carboxine et le flutolanil . Comparé à ces composés, le this compound a un spectre d'activité plus large et est efficace contre un plus large éventail d'agents pathogènes fongiques . De plus, le this compound présente un risque de développement de résistance plus faible que les autres SDHI .
Composés similaires
- Carboxine
- Flutolanil
- Penthiopyrad
- Fluopyram
Le this compound se distingue par son activité à large spectre et son faible risque de résistance, ce qui en fait un outil précieux dans la gestion des maladies agricoles .
Propriétés
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEMLYFITZORAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O | |
| Record name | boscalid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Succinate_dehydrogenase | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034392 | |
| Record name | Boscalid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White powder; [MSDSonline] | |
| Record name | Boscalid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3988 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 4.6 mg/L at 20 °C, Solubility in n-heptane, <10 g/L, 20 °C, Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C | |
| Record name | BOSCALID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.381 at 20 °C | |
| Record name | BOSCALID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C | |
| Record name | Boscalid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3988 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BOSCALID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline | |
CAS No. |
188425-85-6 | |
| Record name | Boscalid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188425-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boscalid [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188425856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boscalid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12792 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Boscalid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOSCALID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32MS8ZRD1V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BOSCALID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
142.8 to 143.8 °C | |
| Record name | BOSCALID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)



![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)






![(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B143057.png)
